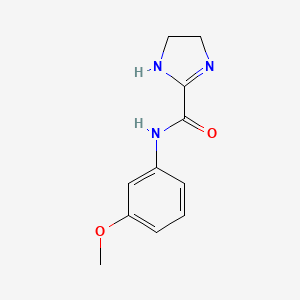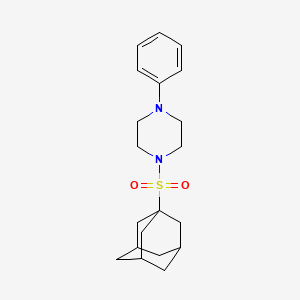
1-(1-Adamantylsulfonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantylsulfonyl)-4-phenylpiperazine is a complex organic compound that features a unique structure combining an adamantyl group, a sulfonyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylsulfonyl)-4-phenylpiperazine typically involves multiple steps:
Formation of the Adamantylsulfonyl Chloride: The initial step involves the reaction of adamantane with chlorosulfonic acid to produce adamantylsulfonyl chloride.
Nucleophilic Substitution: The adamantylsulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylsulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly targeting the sulfonyl group, under specific reducing conditions.
Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
1-(1-Adamantylsulfonyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylsulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The sulfonyl group can participate in hydrogen bonding and other interactions, while the phenylpiperazine moiety can engage in π-π interactions and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the sulfonyl and phenylpiperazine moieties.
4-Phenylpiperazine: Contains the phenylpiperazine structure but lacks the adamantyl and sulfonyl groups.
Adamantylsulfonyl Chloride: Contains the adamantyl and sulfonyl groups but lacks the phenylpiperazine moiety.
Uniqueness
1-(1-Adamantylsulfonyl)-4-phenylpiperazine is unique due to the combination of its three distinct structural components, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H28N2O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(1-adamantylsulfonyl)-4-phenylpiperazine |
InChI |
InChI=1S/C20H28N2O2S/c23-25(24,20-13-16-10-17(14-20)12-18(11-16)15-20)22-8-6-21(7-9-22)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2 |
InChI Key |
IUUCJRZYQMUYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




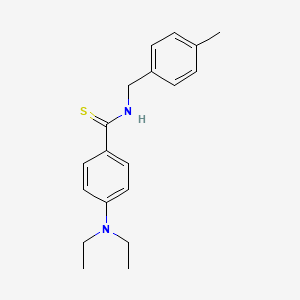

![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)
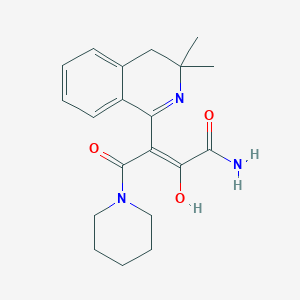
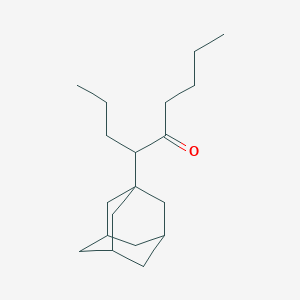
![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
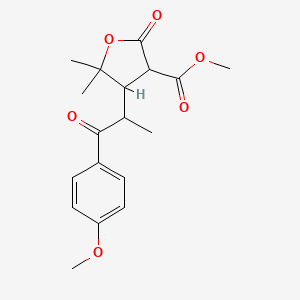
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)
